BF389
CAS No.: 127245-22-1
Cat. No.: VC0521287
Molecular Formula: C20H29NO3
Molecular Weight: 331.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 127245-22-1 |
|---|---|
| Molecular Formula | C20H29NO3 |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyloxazinan-3-one |
| Standard InChI | InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+ |
| Standard InChI Key | BWRYNNCGEDOTRW-GXDHUFHOSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCON(C2=O)C |
| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |
| Appearance | Solid powder |
Introduction
Chemical Characterization of BF389
Structural Attributes
BF389 (PubChem CID: 6439259) is characterized by a fused oxazin-one ring system substituted with two tertiary butyl groups and a hydroxyphenyl moiety . The E-configuration of the exocyclic double bond at position 4 ensures optimal spatial alignment for target engagement. X-ray crystallography and molecular dynamics simulations suggest that the hydrophobic tert-butyl groups enhance membrane permeability, while the phenolic hydroxyl group participates in hydrogen bonding with active-site residues of COX enzymes .
Molecular Properties
The compound’s physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | C20H29NO3 |
| Molecular weight | 331.4 g/mol |
| IUPAC name | (4E)-dihydro-4-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-methyl-2H-1,2-oxazin-3(4H)-one |
| LogP (estimated) | 3.8 ± 0.3 |
These properties correlate with favorable pharmacokinetics, including oral bioavailability observed in rodent studies .
Pharmacological Activity
Anti-Inflammatory Efficacy in Animal Models
BF389 exhibits dose-dependent anti-inflammatory effects across multiple arthritis models. In lipoidalamine (LA)-induced arthritis in rats, a 5-day oral dosing regimen yielded an ED50 of 4.9 mg/kg for paw edema reduction . Notably, splenomegaly—a marker of systemic immune activation—remained unaffected, suggesting a mechanism centered on local inflammation modulation rather than broad immunosuppression .
Collagen-Induced Arthritis
In interleukin-1 (IL-1)-potentiated type II collagen arthritis models, BF389 demonstrated superior efficacy (ED50 < 1.0 mg/kg) compared to vehicle controls, as quantified by histopathological scoring of joint integrity . Synovial inflammation and cartilage erosion were reduced by 68% and 54%, respectively, at 30 mg/kg in murine models .
Prostaglandin Synthesis Inhibition
BF389’s primary mechanism involves suppression of arachidonic acid (AA) metabolism via COX inhibition. In whole blood assays, single oral doses (0.1 mg/kg) suppressed AA-stimulated PGE2 and TXB2 production by 85% within 2 hours . Leukotriene B4 (LTB4) levels remained unchanged, confirming selectivity for the COX pathway over 5-lipoxygenase (5-LOX) .
Molecular Mechanism of COX Inhibition
Computational studies elucidate BF389’s interaction with COX-2’s cyclooxygenase active site. The compound occupies a hydrophobic groove above Ser530, positioning its oxazin-one ring near Tyr385—a critical residue for hydrogen abstraction during prostaglandin synthesis . Molecular dynamics simulations reveal that BF389 stabilizes a nonproductive conformation of AA, preventing the 13-hydrogen abstraction required for PGG2 formation .
| Parameter | BF389 | Piroxicam | Naproxen |
|---|---|---|---|
| Ulcerogenic index | 0.2 | 1.8 | 2.5 |
| Plasma half-life | 8.1 h | 45 h | 14 h |
These data underscore BF389’s potential for chronic use with reduced ulcerogenic risk compared to traditional NSAIDs .
Structural-Activity Relationship (SAR) Insights
Role of the Oxazin-One Ring
The oxazin-one moiety is critical for COX-2 affinity. Removal of the methyl group at position 2 reduces potency by 90%, while saturation of the 4-methylene group abolishes activity . Quantum mechanical calculations indicate that the ring’s electron-deficient nature facilitates π-π stacking with Phe381 and Val344 in the COX-2 active site .
Tert-Butyl Substitutions
The 3,5-di-tert-butyl groups enhance metabolic stability by shielding the phenolic hydroxyl from glucuronidation. Comparative studies with mono-substituted analogs show a 5-fold increase in half-life for the di-tert-butyl variant .
Clinical Implications and Future Directions
BF389’s preclinical profile suggests utility in rheumatoid arthritis and osteoarthritis, particularly for patients intolerant to conventional NSAIDs. Ongoing research explores its potential in neuroinflammation models, leveraging its ability to cross the blood-brain barrier (predicted logBB = 0.4) .
Limitations and Challenges
Despite promising data, BF389’s development has been hindered by formulation challenges due to poor aqueous solubility (2.1 μg/mL at pH 7.4) . Nanoemulsion and cyclodextrin-complexed formulations are under investigation to enhance bioavailability.
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